molecular formula C24H20N6S4 B15186503 2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone CAS No. 84569-47-1

2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone

Cat. No.: B15186503
CAS No.: 84569-47-1
M. Wt: 520.7 g/mol
InChI Key: GRXWQBQCPXIESA-BZIUZYTDSA-N
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Description

2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone typically involves multiple steps. One common method starts with the preparation of 2-quinolinecarboxaldehyde, which is then subjected to various chemical reactions to introduce the methylthio and hydrazone groups. The reaction conditions often involve the use of solvents like ethanol or acetone and catalysts such as palladium or selenium dioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation, recrystallization, and purification steps to isolate the desired product. Protecting the compound from light and air is crucial to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetone, chloroform

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce quinoline-2-methanol .

Scientific Research Applications

2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound’s structure allows it to interact with reactive oxygen species, thereby preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent sensor and its potential antioxidant activity make it a valuable compound in various research fields .

Properties

CAS No.

84569-47-1

Molecular Formula

C24H20N6S4

Molecular Weight

520.7 g/mol

IUPAC Name

(E)-1-methylsulfanyl-1-[[(E)-C-methylsulfanyl-N-[(E)-quinolin-2-ylmethylideneamino]carbonimidoyl]disulfanyl]-N-[(E)-quinolin-2-ylmethylideneamino]methanimine

InChI

InChI=1S/C24H20N6S4/c1-31-23(29-25-15-19-13-11-17-7-3-5-9-21(17)27-19)33-34-24(32-2)30-26-16-20-14-12-18-8-4-6-10-22(18)28-20/h3-16H,1-2H3/b25-15+,26-16+,29-23+,30-24+

InChI Key

GRXWQBQCPXIESA-BZIUZYTDSA-N

Isomeric SMILES

CS/C(=N\N=C\C1=NC2=CC=CC=C2C=C1)/SS/C(=N/N=C/C3=NC4=CC=CC=C4C=C3)/SC

Canonical SMILES

CSC(=NN=CC1=NC2=CC=CC=C2C=C1)SSC(=NN=CC3=NC4=CC=CC=C4C=C3)SC

Origin of Product

United States

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